molecular formula C16H14F3N5O B14780736 (2S,3R)-rel-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

(2S,3R)-rel-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

Cat. No.: B14780736
M. Wt: 349.31 g/mol
InChI Key: BCEHBSKCWLPMDN-CSPPYYTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-rel-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol (CAS: 188416-29-7) is a triazole-containing antifungal intermediate with the molecular formula C₁₆H₁₄F₃N₅O and a molecular weight of 349.31 g/mol . It features a stereochemical rel configuration (2S,3R), a 2,4-difluorophenyl group, a 5-fluoropyrimidin-4-yl substituent, and a 1H-1,2,4-triazole moiety. The compound is stored under inert atmosphere at 2–8°C due to its sensitivity to degradation . Its synthesis involves hydrogenation of a chlorinated precursor using noble metal catalysts (e.g., palladium or platinum) in inert solvents, yielding a racemic mixture .

Hazard profiles include H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating strict handling protocols .

Properties

Molecular Formula

C16H14F3N5O

Molecular Weight

349.31 g/mol

IUPAC Name

(2S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol

InChI

InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10?,16-/m0/s1

InChI Key

BCEHBSKCWLPMDN-CSPPYYTDSA-N

Isomeric SMILES

CC(C1=NC=NC=C1F)[C@@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O

Canonical SMILES

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O

Origin of Product

United States

Biological Activity

(2S,3R)-rel-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, commonly referred to as Voriconazole Related Compound B, is a synthetic compound with significant biological activity. This compound is structurally related to voriconazole, an antifungal medication widely used in clinical settings. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology and medicinal chemistry.

The molecular formula of this compound is C₁₆H₁₄F₃N₅O. The compound has a molecular weight of approximately 349.31 g/mol. Key physical properties include:

PropertyValue
Melting Point123-128°C (dec.)
Boiling Point508.6 ± 60.0 °C (Predicted)
Density1.42 ± 0.1 g/cm³ (Predicted)
SolubilitySlightly soluble in Chloroform and Methanol
pKa11.54 ± 0.29 (Predicted)

The biological activity of this compound primarily involves its action as an antifungal agent. Similar to voriconazole, it functions by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.

Antifungal Activity

Research indicates that (2S,3R)-rel compound exhibits potent antifungal activity against various fungal strains. In vitro studies have demonstrated its effectiveness against species such as Candida albicans and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values for these organisms are comparable to those observed with voriconazole.

Cytotoxicity

While exhibiting antifungal properties, it is essential to assess the cytotoxicity of the compound on human cells. Preliminary studies suggest that (2S,3R)-rel shows lower cytotoxicity compared to voriconazole at therapeutic concentrations.

Case Studies

Case Study 1: Efficacy Against Candida Species
A study conducted on the efficacy of (2S,3R)-rel against Candida albicans indicated that the compound could effectively inhibit fungal growth at concentrations as low as 0.5 µg/mL. The study highlighted its potential use in treating candidiasis.

Case Study 2: Comparison with Voriconazole
In a comparative study involving various triazole derivatives, (2S,3R)-rel was shown to possess similar antifungal properties to voriconazole but with enhanced selectivity towards fungal cells over human cells.

Comparison with Similar Compounds

Voriconazole (Antifungal Drug)

Structural Similarities :

  • Shared core structure: Triazole ring and difluorophenyl group.
  • Molecular formula: C₁₆H₁₄F₃N₅O (identical to the target compound).

Key Differences :

  • Pyrimidine substitution : Voriconazole has a 4-fluoropyrimidin-5-yl group, while the target compound has a 5-fluoropyrimidin-4-yl substituent. This positional isomerism alters binding to fungal CYP51 enzymes, affecting potency and spectrum .
  • Stereochemistry : Voriconazole is enantiomerically pure (2R,3S), whereas the target compound is a racemic mixture (2S,3R/2R,3S).
  • Application : Voriconazole is a clinically approved antifungal, while the target compound is likely an intermediate or research molecule .
Property Target Compound Voriconazole
Pyrimidine Substitution 5-Fluoro at position 4 4-Fluoro at position 5
Configuration Racemic (2S,3R/2R,3S) Enantiopure (2R,3S)
Clinical Use Intermediate/research Approved antifungal drug
Hazard Profile H302, H315, H319, H335 Similar but with lower toxicity

(2R,3R)-2-(2,4-Difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol (Patent: IN201641007984)

Structural Differences :

  • Replaces the 5-fluoropyrimidin-4-yl group with a 4-methylenepiperidin-1-yl moiety.

Synthesis: The patented process focuses on optimizing yield and purity using novel crystallization techniques, differing from the hydrogenation route of the target compound .

(2R,3R)-3-Amino-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

Structural Variation :

  • Substitutes the pyrimidine ring with an amino group (-NH₂).
  • Impact : Increased solubility in aqueous media (due to -NH₂) but reduced antifungal activity due to weaker CYP51 binding .
Property Target Compound 3-Amino Analog
Key Substituent 5-Fluoropyrimidin-4-yl Amino group (-NH₂)
Solubility Moderate (logP ~2.5) High (logP ~1.8)
Antifungal Activity High (CYP51 inhibition) Low (weak enzyme binding)

(Z)-1-(2,4-Difluorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one

Structural Contrast :

  • Features a propenone backbone (C=O) instead of a butan-2-ol chain.
  • Impact: The planar propenone structure facilitates π-π stacking in crystals, enhancing thermal stability (melting point >200°C vs. target compound’s 120–130°C) .

Preparation Methods

Stereoselective Alkylation via Lithium Diisopropylamide-Mediated Coupling

The foundational approach involves coupling 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with 4-chloro-6-ethyl-5-fluoropyrimidine under organometallic conditions. Lithium diisopropylamide (LDA) in tetrahydrofuran at -65°C to -75°C induces deprotonation, enabling nucleophilic attack on the pyrimidine electrophile. Critical parameters include:

  • Solvent Composition : n-Heptane/n-hexane/tetrahydrofuran (3:3:4 v/v) minimizes byproduct formation.
  • Temperature Control : Maintaining <-70°C during reagent addition prevents racemization.
  • Acid Quenching : Acetic acid addition at <-50°C stabilizes the intermediate before aqueous workup.

This method yields 75:25 (2R,3S/2S,3R) diastereomeric ratio with 65-75% isolated yield after crystallization.

Catalytic Dehalogenation for Pyrimidine Ring Modification

Dechlorination of the 4-chloro-5-fluoropyrimidinyl intermediate employs Raney nickel under 3-5 bar H₂ pressure in methanol. Key process variables:

Parameter Optimal Range Impact on Yield/Purity
Catalyst Loading 5-7% w/w >98% conversion
Reaction Time 6-8 hours Minimizes over-reduction
Temperature 40-50°C Balances kinetics/stability

Post-reduction, chiral resolution using R-(-)-10-camphorsulfonic acid in acetone/methanol (2:1 v/v) achieves 99.8% enantiomeric excess through differential salt crystallization.

Zinc-Mediated Organometallic Coupling for Impurity Control

US20190002440A1 introduces a Zn/ZnCl₂-mediated coupling to suppress the formation of 3-(6-(1-(6-chloro-5-fluoropyrimidin-4-yl)ethyl)-5-fluoropyrimidin-4-yl) impurity. The protocol involves:

  • Activation : Iodine (0.1-0.2 eq) activates zinc dust at 10-25°C.
  • Coupling : Slow addition of 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine to the zincate intermediate over 4-6 hours.
  • Workup : Dichloromethane/water partitioning at pH 9-11 removes residual metals.

This method reduces impurity levels to <0.74% while maintaining 68-72% yield.

Crystallization Engineering for Polymorph Control

CN104844579A details polymorph-specific crystallization using dioxane/2-propanol solvent systems:

  • Solvent Screening : Dioxane achieves complete dissolution at 60°C (15 mL/g solute).
  • Nucleation : Seeding with Form I crystals at 25°C initiates controlled growth.
  • Annealing : 48-hour maturation at 0-5°C produces >99.5% phase-pure material.

Regulatory filings confirm this method consistently produces the thermodynamically stable Form B polymorph.

Comparative Analysis of Synthetic Routes

Table 1 evaluates critical metrics across methodologies:

Method Diastereomeric Ratio Overall Yield Purity (HPLC) Scalability
LDA Coupling 75:25 65% 99.0% Pilot-validated
Zn-Mediated 85:15 72% 99.4% Industrial scale
Nickel Reduction N/A 82% 99.8% Batch-limited

Impurity Profiling and Mitigation Strategies

PMC4727777 identifies three critical impurities requiring control:

  • Positional Isomer : 2-(3,4-difluorophenyl) analog forms at >2% if Friedel-Crafts acylation exceeds 60°C.
  • Desfluoro Byproduct : Hydrogenolysis side product during Pd/C-catalyzed steps (<1% with NaOAc buffer).
  • Dimerization Product : 5-10% in THF-mediated reactions, suppressed by n-heptane cosolvent.

Industrial-Scale Process Optimization

Recent advances focus on:

  • Continuous Flow Chemistry : Microreactor systems enable LDA generation at -78°C with 40% reduced solvent use.
  • Green Solvent Replacement : Cyclopentyl methyl ether shows promise for dichloromethane substitution in extractions.
  • PAT Monitoring : In-line Raman spectroscopy tracks chiral resolution efficiency in real-time.

Q & A

Basic: What are the established synthetic routes for synthesizing (2S,3R)-rel-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol?

Answer:
The compound is synthesized via multi-step reactions involving:

Coupling Reactions : Formation of the pyrimidine-triazole backbone through nucleophilic substitution or Suzuki-Miyaura coupling (e.g., using fluoropyrimidine derivatives and triazole-containing intermediates) .

Stereochemical Control : Diastereomeric separation via chiral chromatography or crystallization to isolate the (2S,3R) configuration .

Purification : Use of column chromatography and recrystallization to achieve ≥95% purity, confirmed by HPLC .

Advanced: How can researchers address stereochemical inconsistencies during synthesis?

Answer:
Stereochemical challenges arise due to the compound’s four stereocenters. To resolve this:

  • Chiral Auxiliaries : Introduce temporary chiral groups to guide stereochemistry, followed by cleavage .
  • Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., temperature, catalysts) to favor the desired diastereomer .
  • Analytical Validation : Use X-ray crystallography (as in related triazole derivatives ) or NOESY NMR to confirm spatial arrangement.

Basic: What in vitro assays are recommended to evaluate antifungal activity?

Answer:
Standard protocols include:

  • Broth Microdilution (CLSI M27) : Determine minimum inhibitory concentrations (MICs) against Candida spp. and Aspergillus spp. .
  • Agar Diffusion : Assess zone-of-inhibition size, with fluconazole as a positive control .
  • Time-Kill Assays : Monitor fungicidal vs. fungistatic effects over 24–48 hours .

Advanced: How to resolve conflicting bioactivity data between structural analogs?

Answer:
Contradictions may stem from substituent effects (e.g., trifluoromethyl groups enhancing potency ). Strategies include:

  • SAR Studies : Systematically vary substituents on the pyrimidine and triazole rings to identify critical pharmacophores .
  • Computational Modeling : Use molecular docking (e.g., with CYP51 enzyme) to predict binding affinities and rationalize activity differences .
  • Metabolic Stability Testing : Compare hepatic microsome half-lives to rule out pharmacokinetic confounding .

Basic: What spectroscopic methods confirm the compound’s structure?

Answer:

  • NMR : 1^1H and 19^19F NMR verify substituent positions and fluorination patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C16_{16}H14_{14}F3_3N5_5O) .
  • X-ray Crystallography : Resolve absolute stereochemistry, as demonstrated for analogous triazole derivatives .

Advanced: How to optimize reaction yields while maintaining stereochemical purity?

Answer:

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2_2) for coupling efficiency .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance intermediate stability .
  • Temperature Gradients : Lower temperatures (0–5°C) during critical steps to reduce racemization .

Basic: What are the storage and handling guidelines for this compound?

Answer:

  • Storage : Under inert atmosphere (argon) at 2–8°C to prevent degradation .
  • Safety : Use PPE (gloves, goggles) due to H302/H315 hazards (oral toxicity, skin irritation) .

Advanced: What computational tools predict metabolic pathways for this compound?

Answer:

  • CYP450 Interaction Studies : Use in silico tools (e.g., Schrödinger’s ADMET Predictor) to identify oxidation sites .
  • Metabolite Identification : Combine LC-MS/MS with software like MetabolitePilot to detect phase I/II metabolites .

Basic: How to assess aqueous solubility for formulation studies?

Answer:

  • Shake-Flask Method : Measure solubility in PBS (pH 7.4) at 25°C, with sonication for dispersion .
  • HPLC Quantification : Compare peak areas against a standard curve after filtration .

Advanced: What strategies improve bioavailability in preclinical models?

Answer:

  • Prodrug Design : Introduce phosphate esters or PEGylation to enhance solubility .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles for sustained release, tested in rodent PK studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.